1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine
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Overview
Description
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. The presence of thiadiazole, thienopyrimidine, and azetidine rings in its structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization to form the thiadiazole ring.
Formation of the Thienopyrimidine Ring: This involves the condensation of a thieno derivative with a suitable amine, followed by cyclization under acidic or basic conditions.
Formation of the Azetidine Ring: This step involves the reaction of an appropriate azetidine precursor with the previously formed thiadiazole and thienopyrimidine intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and other therapeutic applications.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit specific enzymes or receptors involved in cell proliferation and survival . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a similar thiadiazole ring but differs in the attached functional groups and overall structure.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: This compound also contains a thiadiazole ring but has different substituents and applications.
Uniqueness
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine is unique due to its combination of three different heterocyclic rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C12H12N6S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H12N6S2/c1-7-16-17-12(20-7)18-4-8(5-18)15-10-9-2-3-19-11(9)14-6-13-10/h2-3,6,8H,4-5H2,1H3,(H,13,14,15) |
InChI Key |
VTHIAYFFNHGFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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